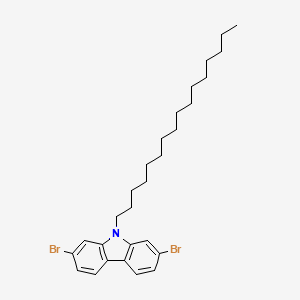![molecular formula C18H14N2O2 B14238422 [5-(1-Phenylindazol-3-YL)furan-2-YL]methanol CAS No. 377739-74-7](/img/structure/B14238422.png)
[5-(1-Phenylindazol-3-YL)furan-2-YL]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[5-(1-Phenylindazol-3-YL)furan-2-YL]methanol: is an organic compound characterized by a complex structure that includes a phenylindazole moiety attached to a furan ring, which is further connected to a methanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [5-(1-Phenylindazol-3-YL)furan-2-YL]methanol typically involves multi-step organic reactions. One common method starts with the preparation of 1-phenylindazole, which is then subjected to a cyclization reaction with furan-2-carbaldehyde under acidic conditions to form the furan-indazole intermediate. This intermediate is subsequently reduced using a suitable reducing agent, such as sodium borohydride, to yield the final product, this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: [5-(1-Phenylindazol-3-YL)furan-2-YL]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be further reduced to modify the indazole or furan rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl or furan rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation of the methanol group yields [5-(1-Phenylindazol-3-YL)furan-2-YL]carboxylic acid .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [5-(1-Phenylindazol-3-YL)furan-2-YL]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Wirkmechanismus
The mechanism of action of [5-(1-Phenylindazol-3-YL)furan-2-YL]methanol involves its interaction with specific molecular targets. The indazole moiety can bind to enzymes or receptors, modulating their activity. The furan ring may also participate in π-π interactions or hydrogen bonding, enhancing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
[5-(1-Phenylindazol-3-YL)furan-2-YL]carboxylic acid: Similar structure but with a carboxylic acid group instead of methanol.
[5-(1-Phenylindazol-3-YL)furan-2-YL]amine: Contains an amine group, offering different reactivity and applications.
Uniqueness: [5-(1-Phenylindazol-3-YL)furan-2-YL]methanol is unique due to its combination of the indazole and furan rings with a methanol group, providing a versatile scaffold for chemical modifications and potential biological activity .
Eigenschaften
CAS-Nummer |
377739-74-7 |
|---|---|
Molekularformel |
C18H14N2O2 |
Molekulargewicht |
290.3 g/mol |
IUPAC-Name |
[5-(1-phenylindazol-3-yl)furan-2-yl]methanol |
InChI |
InChI=1S/C18H14N2O2/c21-12-14-10-11-17(22-14)18-15-8-4-5-9-16(15)20(19-18)13-6-2-1-3-7-13/h1-11,21H,12H2 |
InChI-Schlüssel |
NWEZIGFGYORHCZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=N2)C4=CC=C(O4)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]-N'-phenylurea](/img/structure/B14238344.png)
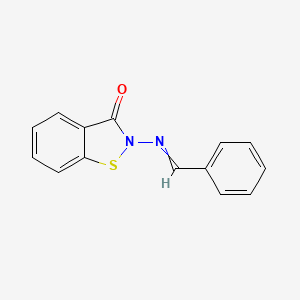
![Acetonitrile, fluoro[(4-phenyl-2-thiazolyl)thio]-](/img/structure/B14238347.png)
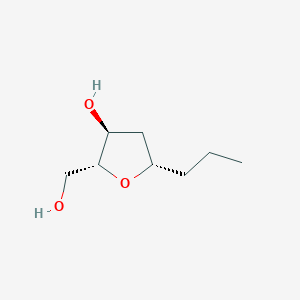
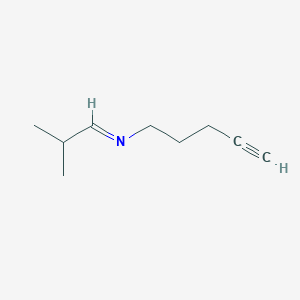
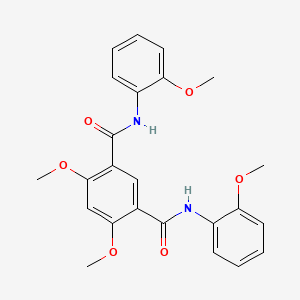
![1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 1-(1,1-dimethylethyl) 2-ethyl ester, 7-oxide](/img/structure/B14238386.png)


![3-[(Naphthalen-1-yl)oxy]prop-2-enenitrile](/img/structure/B14238398.png)

![1-Methoxy-4-[4-[2,2,2-trichloro-1-[4-(4-methoxyphenyl)phenyl]ethyl]phenyl]benzene](/img/structure/B14238408.png)
![2-[Phenyl(1H-pyrrol-3-yl)methyl]-1H-pyrrole](/img/structure/B14238415.png)
